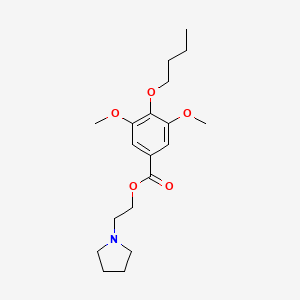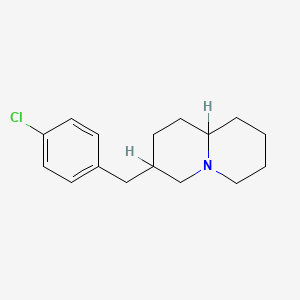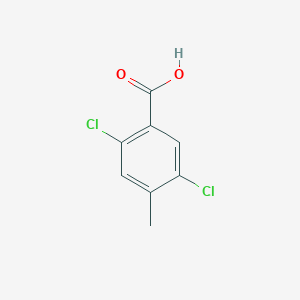
1-Methoxyoctane
概要
説明
1-Methoxyoctane, also known as n-octyl methyl ether, is an organic compound with the molecular formula C9H20O. It is a colorless liquid that is primarily used as a solvent and in organic synthesis. The compound is characterized by its ether functional group, which consists of an oxygen atom connected to two alkyl or aryl groups.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methoxyoctane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. For example, sodium methoxide can react with 1-bromooctane to produce this compound:
CH3ONa+C8H17Br→CH3OC8H17+NaBr
The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound often involves the same Williamson ether synthesis but on a larger scale. The process may include additional steps for purification, such as distillation, to ensure the final product’s purity.
化学反応の分析
Types of Reactions: 1-Methoxyoctane can undergo various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Substitution: The ether group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as hydrogen bromide (HBr) can be used to convert the ether into an alkyl bromide.
Major Products:
Oxidation: The major products can include octanal or octanoic acid.
Substitution: The major product can be 1-bromooctane.
科学的研究の応用
1-Methoxyoctane has several applications in scientific research:
Chemistry: It is used as a solvent in various organic reactions and as an intermediate in the synthesis of other compounds.
Biology: It can be used in the preparation of biological samples for analysis.
Medicine: It is explored for its potential use in drug delivery systems.
Industry: It is used in the formulation of cleaning agents and as a solvent in the production of coatings and adhesives.
作用機序
The mechanism of action of 1-methoxyoctane primarily involves its role as a solvent or intermediate in chemical reactions. It can facilitate the dissolution of reactants, thereby increasing the reaction rate. In biological systems, it can interact with lipid membranes, enhancing the permeability of certain compounds.
類似化合物との比較
1-Methoxyheptane: Similar structure but with one less carbon atom.
1-Methoxynonane: Similar structure but with one more carbon atom.
1-Ethoxyoctane: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness: 1-Methoxyoctane is unique due to its specific chain length and the presence of a methoxy group, which imparts distinct physical and chemical properties compared to its analogs. Its specific boiling point, solubility, and reactivity make it suitable for particular applications where other ethers might not be as effective.
特性
IUPAC Name |
1-methoxyoctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-3-4-5-6-7-8-9-10-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAWWRJHTAZJSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40239190 | |
| Record name | 1-Methoxyoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40239190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929-56-6 | |
| Record name | Methyl octyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxyoctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methoxyoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40239190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methoxyoctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 1-methoxyoctane in chemical synthesis?
A1: this compound serves as a valuable intermediate in organic synthesis. Notably, it acts as a precursor for producing 1-octene, a crucial alpha-olefin used in various applications. [, , ] The conversion of this compound to 1-octene is typically achieved through a cracking process utilizing catalysts like gamma-alumina (γ-Al2O3). [, ] The presence of ammonia during this cracking process has been found to enhance the selectivity towards linear alpha-olefins, specifically 1-octene, compared to reactions conducted without ammonia. []
Q2: Are there any specific catalysts known to be effective in the conversion of this compound to 1-octene?
A2: Research indicates that gamma-alumina (γ-Al2O3) with specific properties exhibits high catalytic activity in converting this compound to 1-octene. [] Large pore size and pore volume in the γ-Al2O3 catalyst structure contribute to its effectiveness. [] Furthermore, the selectivity of the cracking process is significantly influenced by the acidity and pore size of the γ-Al2O3 catalyst. []
Q3: Beyond its role in 1-octene production, has this compound been identified in any natural sources?
A3: Interestingly, this compound has been found as a constituent of the essential oil extracted from Boswellia occulta oleogum resin, also known as frankincense. [] The essential oil composition varies between individual trees, but this compound consistently appears as a significant component, ranging from 3.6% to 8.6%. [] This discovery highlights the presence of this compound in a natural source.
Q4: Have any studies explored alternative synthetic pathways for producing this compound?
A4: Research describes a method for synthesizing this compound starting from 1,3-butadiene. [] This process involves a three-step approach:
- Formation of 1-methoxy-2,7-octadiene: 1,3-butadiene reacts with methanol in the presence of a catalytic system comprising Ph3P, Pd(acac)2, and CH3ONa. []
- Hydrogenation: The resulting 1-methoxy-2,7-octadiene is then subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst. []
- Cracking: The final step involves cracking the hydrogenated product to yield this compound. []
Q5: Are there any reported instances of this compound being investigated in a catalytic context beyond 1-octene production?
A5: A study explored the use of a platinum-based catalyst, [(dppe)3Pt3H3]+, in a reaction involving 1-octene and methanol. [] The reaction yielded this compound. [] While the results showed the catalyst could facilitate this transformation, inconsistencies were observed, potentially due to impurities in the reaction mixture. [] This study suggests that this compound formation could be a result of specific catalytic reactions, warranting further investigation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[2-(4-phenyl-1-piperazinyl)ethyl]indole](/img/structure/B1617956.png)







